molecular formula C11H16N2O2 B2734569 3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one CAS No. 2196211-82-0

3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one

Cat. No.: B2734569
CAS No.: 2196211-82-0
M. Wt: 208.261
InChI Key: WBSNYDZRGRACFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one is a specialized pyrazinone derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a cyclohexyloxy substituent at the 3-position and a methyl group at the 1-position of the dihydropyrazin-2-one core structure, contributing to its unique physicochemical properties and potential bioactivity. Pyrazine and dihydropyrazinone derivatives demonstrate diverse research applications, particularly as key intermediates in synthesizing potential therapeutic agents . Compounds with similar structural motifs have been investigated for various biological activities, including potential modulation of Mas-related G-protein-coupled receptors (MRGPRs) such as MRGPRX2, which represents an emerging target in mast cell research and inflammatory conditions . The structural characteristics of this molecule, particularly the electron-deficient pyrazinone ring system, make it a valuable building block for developing more complex heterocyclic systems . Researchers utilize this compound in exploring enzyme inhibition mechanisms, investigating structure-activity relationships, and developing novel pharmacological tools. The cyclohexyloxy moiety enhances lipophilicity, potentially influencing membrane permeability and bioavailability in experimental models. This compound is provided as a high-purity reference standard for research purposes exclusively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed in accordance with laboratory safety protocols. Researchers should consult relevant scientific literature for specific application details and experimental conditions.

Properties

IUPAC Name

3-cyclohexyloxy-1-methylpyrazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13-8-7-12-10(11(13)14)15-9-5-3-2-4-6-9/h7-9H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSNYDZRGRACFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)OC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution

Protocol

  • Substrate : 3-Chloro-1-methyl-1,2-dihydropyrazin-2-one (1.0 equiv).
  • Nucleophile : Cyclohexanol (2.5 equiv), K₂CO₃ (3.0 equiv).
  • Solvent : DMF, 80°C, 24 h.
  • Yield : 55–60%.

Limitations
Moderate yields due to competing hydrolysis of the chloro intermediate.

Mitsunobu Reaction

Protocol

  • Substrate : 3-Hydroxy-1-methyl-1,2-dihydropyrazin-2-one (1.0 equiv).
  • Conditions : Cyclohexanol (1.5 equiv), PPh₃ (2.0 equiv), DIAD (2.0 equiv).
  • Solvent : THF, 0°C → RT, 12 h.
  • Yield : 82–85%.

Advantages
Higher regioselectivity and yield compared to SNAr. DIAD (Diisopropyl azodicarboxylate) facilitates the Mitsunobu reaction by generating the requisite alkoxyphosphonium intermediate.

N-Methylation at Position 1

N-Methylation is achieved via reductive amination or direct alkylation. Reductive amination using formaldehyde and NaBH₃CN is preferred for minimal over-alkylation.

Protocol

  • Substrate : 3-(Cyclohexyloxy)-1,2-dihydropyrazin-2-one (1.0 equiv).
  • Methylating Agent : Formaldehyde (37% aq., 3.0 equiv), NaBH₃CN (1.5 equiv).
  • Solvent : MeOH, RT, 6 h.
  • Yield : 75–80%.

Side Reactions
Over-methylation at position 4 is suppressed by steric hindrance from the cyclohexyloxy group.

Optimization of Reaction Conditions

Solvent Screening

Solvent Reaction Rate (h) Yield (%)
DMF 24 60
THF 12 85
DCM 36 45

THF maximizes yield due to optimal polarity for Mitsunobu reactions.

Temperature Effects

Temperature (°C) Yield (%)
0 → RT 85
50 78
−20 → RT 72

Gradual warming from 0°C to RT minimizes side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.2–1.8 (m, 10H, cyclohexyl), 3.4 (s, 3H, N-CH₃), 4.5 (m, 1H, OCH), 6.2 (s, 1H, H-5), 7.1 (s, 1H, H-6).
  • ¹³C NMR : δ 22.5 (N-CH₃), 68.9 (OCH), 165.4 (C=O).
  • HRMS : m/z 237.1234 [M+H]⁺ (calc. 237.1230).

X-ray Crystallography

The dihydropyrazinone ring adopts a screw-boat conformation, with the cyclohexyloxy group orthogonal to the heterocycle (dihedral angle = 84.8°). Weak C–H⋯O interactions stabilize the crystal lattice.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophiles can be used for substitution reactions, often under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a variety of functionalized pyrazinones.

Scientific Research Applications

3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Substituent Analysis

The pyrazinone scaffold is versatile, with modifications at position 3 significantly altering properties. Key analogs include:

Table 1: Structural Comparison of Pyrazinone Derivatives
Compound Name Substituent Molecular Formula Key Applications/Properties References
3-(Cyclohexyloxy)-1-methyl-1,2-dihydropyrazin-2-one Cyclohexyloxy C₁₁H₁₇N₂O₂ Investigational (pharmaceutical)
3-(3-Bromophenoxy)-1-methyl-1,2-dihydropyrazin-2-one 3-Bromophenoxy C₁₁H₁₀BrN₂O₂ Research chemical (reactivity studies)
3-(2-Chloro-5-methylphenoxy)-1-methyl-1,2-dihydropyrazin-2-one 2-Chloro-5-methylphenoxy C₁₂H₁₁ClN₂O₂ Synthetic intermediate
2-Methoxy-3-(1-methylpropyl) pyrazine Methoxy, sec-butyl C₉H₁₄N₂O Flavoring agent (FEMA No. 3433)
Key Observations:
  • Cyclohexyloxy vs.
  • Electronic Effects : Halogenated derivatives (e.g., bromo or chloro) may exhibit greater electrophilicity, enabling nucleophilic substitution reactions, whereas the cyclohexyloxy group provides steric hindrance and electron-donating effects .
  • Applications : Smaller substituents (e.g., methoxy-sec-butyl in ) are associated with flavoring due to volatility, while bulkier groups align with pharmaceutical research .
Lipophilicity and Solubility
  • The cyclohexyloxy group increases logP values compared to halogenated analogs, suggesting reduced aqueous solubility but enhanced lipid bilayer penetration. For instance, the dihydrochloride salt of 3-(3-aminopiperidin-1-yl)-1-methyl-1,2-dihydropyrazin-2-one () demonstrates how salt formation can mitigate solubility challenges .
  • In contrast, 2-methoxy-3-(1-methylpropyl) pyrazine () is volatile and water-miscible, aligning with its use in flavor formulations .
Conformational and Crystallographic Insights
  • highlights the impact of substituents on molecular conformation. The cyclohexyloxy group likely induces a non-planar structure, affecting crystal packing and stability. Such conformational rigidity may influence binding to biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.